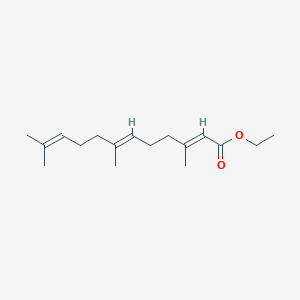

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

Description

Ethyl trans,trans-farnesoate is an organic compound with the molecular formula C17H28O2. It is an ester derivative of farnesol, a sesquiterpenoid alcohol. This compound is known for its role in the biosynthesis of juvenile hormones in insects, which are crucial for regulating development and reproduction.

Properties

CAS No. |

19954-66-6 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |

InChI |

InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+ |

InChI Key |

RAVLTUCAFRTDRY-NWFDBUFXSA-N |

SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |

Synonyms |

(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl trans,trans-farnesoate can be synthesized through a stereoselective synthesis process. One common method involves the reaction of isoprenyl bromide with geraniol to produce methyl trans,trans-farnesoate, which can then be converted to ethyl trans,trans-farnesoate . The reaction typically requires specific conditions to ensure the correct stereochemistry, such as the use of a solvent system and controlled temperatures.

Industrial Production Methods

Industrial production of ethyl trans,trans-farnesoate often involves trans-esterification of β-keto esters with primary, secondary, allylic, benzylic, and chiral alcohols under solvent-free conditions using silica-supported boric acid as a recyclable catalyst . This method is efficient and environmentally friendly, yielding high purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl trans,trans-farnesoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ester into corresponding acids or alcohols.

Reduction: Reduction of ethyl farnesoate with lithium aluminum hydride (LiAlH4) produces cis and trans alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Lithium aluminum hydride (LiAlH) is frequently used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Produces acids or alcohols.

Reduction: Produces cis and trans alcohols.

Substitution: Produces a variety of substituted esters.

Scientific Research Applications

Ethyl trans,trans-farnesoate has several applications in scientific research:

Mechanism of Action

Ethyl trans,trans-farnesoate exerts its effects primarily through its role as a precursor to juvenile hormones in insects. These hormones regulate various developmental processes, including molting and reproduction . The compound interacts with molecular targets such as G Protein-Coupled Receptors (GPCRs) and their associated G-proteins, influencing calcium homeostasis and other cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl trans,trans-farnesoate: Another ester derivative of farnesol, used in similar applications.

Farnesol: The parent alcohol, involved in the biosynthesis of various terpenoids and steroids.

Geraniol: A related terpenoid alcohol, used in the synthesis of farnesoate esters.

Uniqueness

Ethyl trans,trans-farnesoate is unique due to its specific role in the biosynthesis of juvenile hormones and its applications in both scientific research and industry. Its stereochemistry and functional groups make it a valuable compound for various chemical transformations and biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.